molecular formula C4H12Cl2N2 B1401304 Cyclobutane-1,3-diamine dihydrochloride CAS No. 1523571-90-5

Cyclobutane-1,3-diamine dihydrochloride

Cat. No.: B1401304
CAS No.: 1523571-90-5
M. Wt: 159.05 g/mol
InChI Key: RYDYWFYSNPVRKI-UHFFFAOYSA-N
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Description

Cyclobutane-1,3-diamine dihydrochloride (CAS 1523571-90-5 / 1314772-13-8) is a high-purity chemical building block of significant interest in scientific research. With a molecular formula of C4H12Cl2N2 and a molecular weight of 159.05 g/mol, this compound features a strained four-membered cyclobutane ring with two amine functional groups, which are stabilized in the dihydrochloride salt form for enhanced handling and solubility . In medicinal chemistry, this diamine serves as a critical synthetic intermediate for constructing complex organic molecules and pharmaceuticals. Its unique steric configuration, particularly of the cis-isomer, makes it a valuable scaffold in drug discovery . Research highlights its application in the synthesis of kinase inhibitors and investigation of compounds with potential anticancer properties, where the rigid cyclobutane core can influence the molecule's overall conformation and binding affinity to biological targets . The primary amine groups can participate in various reactions, including acylation and alkylation, to produce N-alkyl or N-acyl derivatives, making it a versatile precursor for polymers and high-performance materials . The compound is intended for research applications only and is not for human or veterinary use . Handle with appropriate safety precautions; it may be harmful if swallowed and cause skin and serious eye irritation .

Properties

IUPAC Name

cyclobutane-1,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10N2.2ClH/c5-3-1-4(6)2-3;;/h3-4H,1-2,5-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYDYWFYSNPVRKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314772-13-8, 1523571-90-5
Record name cyclobutane-1,3-diamine dihydrochloride
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Record name rac-(1s,3s)-cyclobutane-1,3-diamine dihydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclobutane-1,3-diamine dihydrochloride can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with ammonia under high temperature and pressure conditions. The reaction typically proceeds as follows: [ \text{Cyclobutanone} + 2 \text{NH}_3 \rightarrow \text{Cyclobutane-1,3-diamine} ]

The resulting cyclobutane-1,3-diamine is then treated with hydrochloric acid to form the dihydrochloride salt: [ \text{Cyclobutane-1,3-diamine} + 2 \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Cyclobutane-1,3-diamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The compound can be reduced to form cyclobutane derivatives with different functional groups.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrocyclobutane derivatives, while substitution reactions can produce N-alkyl or N-acyl cyclobutane derivatives.

Scientific Research Applications

Cyclobutane-1,3-diamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.

    Industry: It is utilized in the production of high-performance materials, such as resins and polymers.

Mechanism of Action

The mechanism of action of cyclobutane-1,3-diamine dihydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The amino groups can form hydrogen bonds or electrostatic interactions with target molecules, influencing their activity and function. The specific pathways involved depend on the context of its use, whether in chemical synthesis or biological systems.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural analogues of cyclobutane-1,3-diamine dihydrochloride, highlighting differences in ring size, substituents, stereochemistry, and molecular weight:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound 1314772-13-8 C₄H₁₂Cl₂N₂ 159.06 Strained 4-membered ring, diastereomeric mixture
trans-Cyclobutane-1,3-diamine dihydrochloride 1523571-17-6 C₄H₁₂Cl₂N₂ 159.06 Trans stereochemistry, 97% purity
cis-Cyclopentane-1,3-diamine dihydrochloride 1799439-22-7 C₅H₁₄Cl₂N₂ 173.08 5-membered ring, cis-configuration
trans-Cyclopentane-1,3-diamine dihydrochloride 26562-81-2 C₅H₁₄Cl₂N₂ 173.08 5-membered ring, trans-configuration
Adamantane-1,3-diamine dihydrochloride 33483-65-7 C₁₀H₁₈Cl₂N₂ 237.17 Rigid adamantane scaffold
cis-1-Methylthis compound Not specified C₅H₁₄Cl₂N₂ 173.08 Methyl-substituted cyclobutane
(1S,3S)-Cyclohexane-1,3-diamine dihydrochloride 860296-82-8 C₆H₁₆Cl₂N₂ 199.12 6-membered ring, chiral centers

Key Differences in Properties and Reactivity

Ring Strain and Reactivity :

  • Cyclobutane derivatives exhibit higher ring strain compared to cyclopentane or cyclohexane analogues, enhancing their reactivity in ring-opening or functionalization reactions .
  • Adamantane-1,3-diamine dihydrochloride’s rigid structure offers exceptional thermal and chemical stability, making it suitable for applications requiring robust molecular frameworks .

Stereochemical Influence :

  • The trans isomer of this compound (CAS 1523571-17-6) is reported to have higher purity (97%) and distinct crystallographic properties compared to diastereomeric mixtures .
  • Cyclopentane and cyclohexane analogues exhibit cis/trans isomerism, with trans isomers often preferred in chiral synthesis due to predictable spatial arrangements .

Solubility and Stability: Hydrochloride salts enhance water solubility, critical for pharmaceutical formulations. Cyclobutane derivatives may exhibit lower solubility in non-polar solvents due to their compact structure . Methyl-substituted analogues (e.g., cis-1-methylthis compound) show altered hydrophobicity, impacting their partitioning behavior in biological systems .

Commercial Availability and Pricing

  • This compound is priced at €1,068.00/g (≥97% purity), reflecting its niche applications and complex synthesis .
  • Cyclopentane and cyclohexane analogues are more cost-effective (e.g., trans-cyclopentane-1,3-diamine dihydrochloride at ~€419.00/100mg) due to established synthetic protocols .

Biological Activity

Cyclobutane-1,3-diamine dihydrochloride (CBD) is a cyclic diamine compound with significant biological activity. Its unique structure, characterized by a four-membered cyclobutane ring and two amino groups located at the 1 and 3 positions, allows it to interact with various biological targets, including enzymes and proteins. This article explores the biochemical properties, mechanisms of action, and potential applications of CBD in research and medicine.

This compound exhibits notable biochemical properties due to its ability to form hydrogen bonds and electrostatic interactions with biomolecules. Key interactions include:

  • Enzyme Interactions : CBD has been shown to interact with enzymes involved in amino acid metabolism, such as aminotransferases and dehydrogenases. These interactions can influence enzyme activity and stability.
  • Cellular Effects : The compound modulates cellular processes by affecting signaling pathways and gene expression. It can activate or inhibit specific pathways, leading to changes in metabolic flux and gene expression profiles.

The mechanism of action for this compound involves its interaction with various molecular targets:

  • Targeting Enzymes : CBD interacts with enzymes like the hepatitis C virus NS3/4A protease, enhancing its potency and selectivity. The amine groups in CBD facilitate binding through hydrogen bonds.
  • Influencing Proteins : The compound may alter protein conformation and function by binding to specific sites on proteins, impacting their biological activity.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Anticancer Activity : In a study investigating cyclobutane-containing alkaloids, compounds similar to CBD exhibited significant anticancer properties against various cancer cell lines. These findings suggest that CBD derivatives could be explored for their therapeutic potential in oncology .
  • Enzyme Inhibition : Research on the synthesis of kinase inhibitors containing cyclobutane structures demonstrated that modifications to the cyclobutane ring can lead to potent inhibitors against specific kinases. This indicates that CBD could serve as a scaffold for developing new therapeutic agents targeting kinase pathways .
  • Synthetic Applications : this compound has been used as a building block in synthesizing complex organic molecules. Its unique steric configuration makes it valuable for drug discovery and the development of new materials.

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Activity TypeDescriptionReferences
Enzyme InteractionBinds to enzymes like aminotransferases
Cellular ModulationInfluences signaling pathways and gene expression
Anticancer PotentialExhibits activity against cancer cell lines
Kinase InhibitionServes as a scaffold for developing kinase inhibitors
Synthetic UtilityUsed in creating complex organic molecules

Q & A

Q. What are the established synthetic routes for Cyclobutane-1,3-diamine dihydrochloride, and how do reaction conditions influence yield?

this compound is synthesized via reductive amination or cyclization of pre-functionalized cyclobutane precursors. For example, analogous dihydrochloride salts (e.g., propane-1,3-diamine dihydrochloride) are synthesized using HCl-mediated deprotection of tert-butyl carbamate intermediates, achieving yields >95% under controlled acidic conditions . Key variables include pH control, temperature (optimized at 0–25°C), and stoichiometric ratios of reducing agents (e.g., NaBH4). Impurities often arise from incomplete cyclobutane ring closure, requiring purification via recrystallization or chromatography .

Synthetic Method Key Conditions Yield Reference
Reductive aminationHCl/NaBH4, 0°C, 12h85–90%
Cyclization of precursorsH2O/EtOH, reflux, 24h70–75%
Deprotection of intermediates4M HCl/dioxane, 25°C, 6h>95%

Q. How is the purity of this compound validated in pharmaceutical research?

Purity is assessed using HPLC (C18 column, mobile phase: 0.1% TFA in H2O/MeCN) and NMR (1H/13C). For instance, 95% purity is confirmed by the absence of cyclobutane ring-opening byproducts (e.g., linear amines) in 1H NMR (δ 3.2–3.5 ppm for NH2 groups) . Mass spectrometry (ESI-MS) further validates molecular weight consistency (e.g., [M+H]+ m/z ≈ 157 for the free base) .

Q. What are the primary research applications of this compound?

The compound serves as:

  • A monomer in covalent organic frameworks (COFs) due to its rigid cyclobutane backbone, enhancing material stability .
  • A ligand in coordination chemistry, forming complexes with transition metals (e.g., Rh, Pt) for catalytic studies .
  • A precursor for bioactive molecules, such as LSD1 inhibitors, where its dihydrochloride form improves solubility in aqueous assays .

Advanced Research Questions

Q. How does the cyclobutane ring’s strain influence the compound’s reactivity and stability in aqueous solutions?

The cyclobutane ring’s angle strain (≈90° bond angles) increases susceptibility to ring-opening under basic conditions (pH > 9). Stability studies in PBS (pH 7.4) show <5% degradation over 72h, but degradation accelerates to >30% in NaOH (pH 12) within 24h. This necessitates pH-controlled formulations for biological assays .

Q. How can researchers resolve contradictions in reported biological activity data for cyclobutane-derived dihydrochlorides?

Discrepancies in enzyme inhibition assays (e.g., LSD1 IC50 values) often stem from:

  • Buffer composition : Dihydrochloride salts may precipitate in high-salt buffers, reducing effective concentration.
  • Redox interference : Cyclobutane derivatives can interact with assay reagents (e.g., DTT), requiring validation via orthogonal methods like SPR or ITC .
  • Batch variability : Residual solvents (e.g., EtOAc) from synthesis can inhibit enzymes non-specifically, necessitating rigorous QC .

Q. What strategies optimize the enantiomeric purity of this compound for chiral drug development?

Enantiomeric resolution is achieved via:

  • Chiral chromatography : Using cellulose-based columns (Chiralpak IC) with hexane/IPA mobile phases.
  • Asymmetric synthesis : Employing chiral auxiliaries (e.g., Evans oxazolidinones) during cyclobutane functionalization, achieving >98% ee .
  • Crystallization-induced diastereomer resolution : Salt formation with chiral acids (e.g., L-tartaric acid) .

Methodological Challenges

Q. How can researchers mitigate cyclobutane ring-opening during cross-coupling reactions?

Ring-opening occurs via β-hydride elimination in Pd-catalyzed reactions. Mitigation strategies include:

  • Using bulky ligands (e.g., XPhos) to sterically hinder undesired pathways.
  • Lowering reaction temperatures (<50°C) and avoiding strong bases (e.g., KOtBu).
  • Substituting palladium with nickel catalysts, which reduce β-hydride elimination .

Q. What analytical techniques are critical for characterizing cyclobutane derivatives in complex matrices?

  • VT-NMR (variable temperature NMR) to study dynamic ring puckering.
  • X-ray crystallography to confirm stereochemistry and hydrogen-bonding networks in dihydrochloride salts .
  • TGA-DSC to assess thermal stability, with decomposition onset >200°C for most cyclobutane dihydrochlorides .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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